molecular formula C8H7N3O2 B182920 1-methyl-5-nitro-1H-benzo[d]imidazole CAS No. 5381-78-2

1-methyl-5-nitro-1H-benzo[d]imidazole

Cat. No.: B182920
CAS No.: 5381-78-2
M. Wt: 177.16 g/mol
InChI Key: AMIYGFTVNIDCPN-UHFFFAOYSA-N
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Description

1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical and biological properties

Mechanism of Action

Target of Action

1-Methyl-5-nitrobenzimidazole, a derivative of benzimidazole, is known to have a broad-spectrum of pharmacological properties . The primary targets of this compound are often microbial cells, particularly those that are anaerobic . For instance, it has been found to inhibit the growth and pathogenesis of Helicobacter pylori .

Mode of Action

The mode of action of 1-Methyl-5-nitrobenzimidazole involves interaction with its targets, leading to changes in the target cells. The compound is believed to bind to the DNA minor groove, forming hydrophobic interactions and hydrogen bonds or van der Waals interactions with specific sequences in the DNA . This interaction can disrupt the normal functioning of the DNA, leading to inhibition of microbial growth .

Biochemical Pathways

The biochemical pathways affected by 1-Methyl-5-nitrobenzimidazole are primarily related to DNA synthesis and function. By binding to the DNA minor groove, the compound can interfere with DNA replication and transcription, disrupting the normal cellular processes . Additionally, the compound can be metabolized by nitroreductases (NTRs) present in certain bacteria, leading to the formation of various metabolites .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles

Result of Action

The result of the action of 1-Methyl-5-nitrobenzimidazole is the inhibition of microbial growth and pathogenesis. For example, it has been found to be a potent inhibitor of Helicobacter pylori growth . The compound’s interaction with DNA can disrupt normal cellular processes, leading to cell death .

Action Environment

The action of 1-Methyl-5-nitrobenzimidazole can be influenced by various environmental factors. For instance, the compound is known to be a good corrosion inhibitor in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH and ionic strength of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methyl-5-nitro-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the nitration of 1-methylbenzimidazole using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: Industrial production of 1-methyl-5-nitrobenzimidazole often employs large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-methyl-5-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-Methyl-5-aminobenzimidazole.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though these are less commonly studied.

Scientific Research Applications

1-methyl-5-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1-Methylbenzimidazole: Lacks the nitro group, resulting in different reactivity and applications.

    5-Nitrobenzimidazole: Lacks the methyl group, which affects its chemical properties and biological activity.

    2-Methyl-5-nitrobenzimidazole:

Uniqueness: 1-methyl-5-nitro-1H-benzo[d]imidazole is unique due to the specific positioning of both the methyl and nitro groups, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-9-7-4-6(11(12)13)2-3-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIYGFTVNIDCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202087
Record name 1-N-Methyl-5-nitroindazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5381-78-2
Record name 1-N-Methyl-5-nitroindazole
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Record name 5381-78-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-N-Methyl-5-nitroindazole
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URL https://comptox.epa.gov/dashboard/DTXSID00202087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-Methyl-5-nitroindazole
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Synthesis routes and methods

Procedure details

To a suspension of diamine 248 (1.14 g, 6.80 mmol) in CH2Cl2 (10 mL) was added trimethyl orthoformate (5 mL, 46 mmol, 6.7 eq) (or any other acylating agent of choice, 6 eq) followed by TFA (0.43 mL, 5.6 mmol, 0.8 eq) and the mixture was stirred at room temperature for 2 h. Precipitate was collected by filtration, washed with CH2Cl2 and dried to afford the title compound 249 as TFA salt (1.23 g, 62% yield). 1H NMR: (CDCl3) δ (ppm): 8.57 (d, J=1.8 Hz, 1H), 8.20 (dd, J=1.8, 9.2 Hz, 1H), 8.18 (s, 1H), 7.54 (d, J=9.2 Hz, 1H), 3.94 (s, 3H). LRMS: (calc.) 177.2; (obt.) 178.1 (MH)+.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.43 mL
Type
reactant
Reaction Step Three
Name
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-methyl-5-nitrobenzimidazole in the synthesis of food-borne carcinogens?

A: 1-Methyl-5-nitrobenzimidazole acts as a crucial precursor in the synthesis of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a potent food-borne carcinogen. A study demonstrated that catalytic hydrogenation of 1-methyl-5-nitrobenzimidazole yields 2,5-diamino-1-methylbenzimidazole. Further reaction with 1,1,3,3-tetramethoxypropane followed by treatment with polyphosphoric acid leads to the formation of IQ. []

Q2: What are the different synthetic routes available for preparing 1-methyl-5-nitrobenzimidazole?

A: Several synthetic strategies exist for the preparation of 1-methyl-5-nitrobenzimidazole. One approach involves the reaction of 2-chloro-5-nitroaniline with methylamine, followed by condensation of the resulting diamine with formic acid. [] Another method utilizes N-methyl-2-amino-4-nitroaniline as a starting material, which upon reaction with lactic acid yields 2-(1-hydroxyethyl)-1-methyl-5-nitrobenzimidazole. Oxidation of this compound with chromic acid provides 2-acetyl-1-methyl-5-nitrobenzimidazole. This intermediate can be further reacted with various reagents like substituted 2-aminobenzaldehydes, o-aminoacetophenones, or indole-3-carboxaldehyde to yield a diverse range of substituted 2-(1-methyl-5-nitro-2-benzimidazolyl)quinolines and other related compounds. []

Q3: Are there any alternative synthetic approaches for introducing specific substituents onto the benzimidazole ring system?

A: Yes, the use of benzotriazol-1-yl derivatives has been reported as a simplified method for introducing methoxy substituents at specific positions on the benzimidazole ring. This approach facilitates the preparation of 5-methoxy-1-methylbenzimidazole and 6-methoxy-1-methylbenzimidazole, starting from 4-methoxy-2-nitroaniline. This strategy provides a novel and potentially generalizable route for synthesizing various 5- and 6-substituted-1-methylbenzimidazoles from their corresponding 4-substituted aniline precursors. []

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